molecular formula C15H14ClN3 B11059787 Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-

Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-

Cat. No.: B11059787
M. Wt: 271.74 g/mol
InChI Key: ULEDPIXOGAZIMD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of the imidazo[1,2-a]pyridine core structure imparts unique chemical and biological properties to the compound, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-2-methanol derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can modulate receptor activity, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-3-carbaldehyde
  • Imidazo[1,2-a]pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyridine-2-methanol

Uniqueness

Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl- is unique due to the presence of the N-(3-chlorophenyl) and 6-methyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable candidate for drug development and other scientific research applications .

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

3-chloro-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C15H14ClN3/c1-11-5-6-15-18-14(10-19(15)9-11)8-17-13-4-2-3-12(16)7-13/h2-7,9-10,17H,8H2,1H3

InChI Key

ULEDPIXOGAZIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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